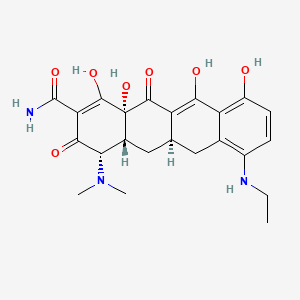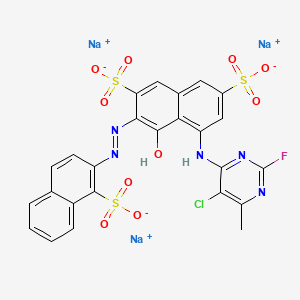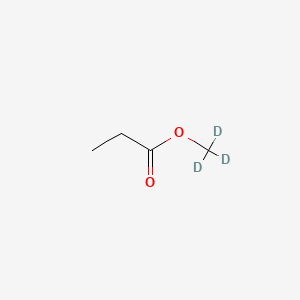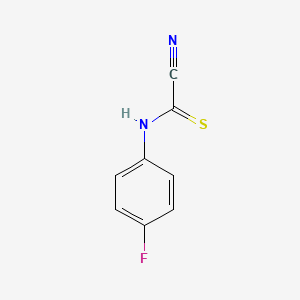
1-cyano-N-(4-fluorophenyl)methanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-N-(4-fluorophenyl)methanethioamide is an organic compound characterized by the presence of a cyano group, a fluorophenyl group, and a methanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyano-N-(4-fluorophenyl)methanethioamide typically involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then treated with cyanogen bromide to yield the desired product. The reaction conditions usually require a solvent such as ethanol and are carried out at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like cyanogen bromide.
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-N-(4-fluorophenyl)methanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-Cyano-N-(4-fluorophenyl)methanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-cyano-N-(4-fluorophenyl)methanethioamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The methanethioamide moiety can form hydrogen bonds and other interactions with biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
- 1-Cyano-N-(4-methylphenyl)methanethioamide
- 1-Cyano-N-(4-chlorophenyl)methanethioamide
- 1-Cyano-N-(4-bromophenyl)methanethioamide
Comparison: 1-Cyano-N-(4-fluorophenyl)methanethioamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets compared to its methyl, chloro, and bromo analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to different biological activities and applications.
Properties
CAS No. |
79174-47-3 |
|---|---|
Molecular Formula |
C8H5FN2S |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-cyano-N-(4-fluorophenyl)methanethioamide |
InChI |
InChI=1S/C8H5FN2S/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,(H,11,12) |
InChI Key |
BRBRUGYQTAGYPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


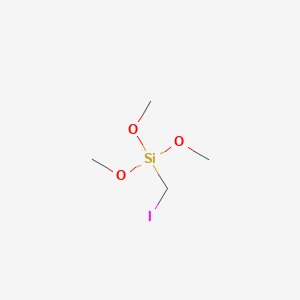


![9-Fluoro-7-methylbenzo[c]acridine](/img/structure/B13416526.png)
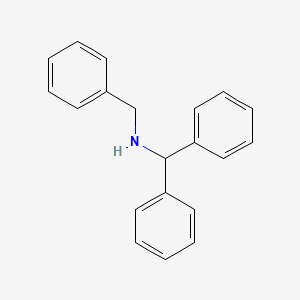
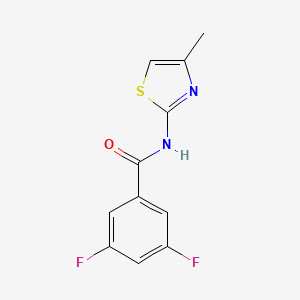
![4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride](/img/structure/B13416535.png)
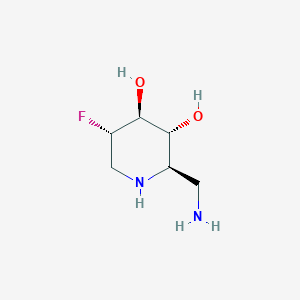

![(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-en-7-one](/img/structure/B13416554.png)
![2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonic acid](/img/structure/B13416559.png)
